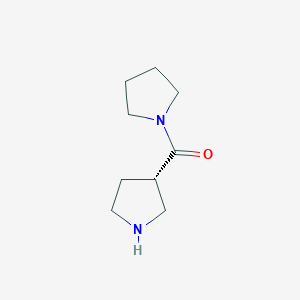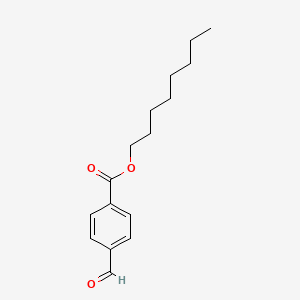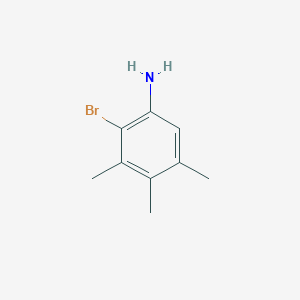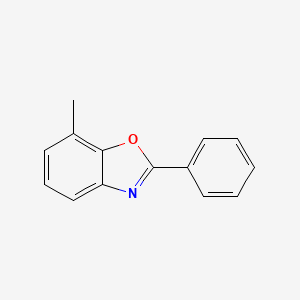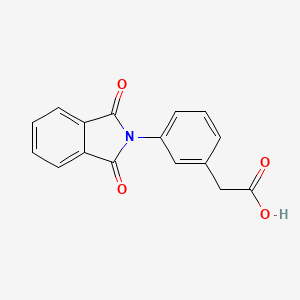
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-: is a complex organic compound characterized by its unique structure, which includes a phenyl ring substituted with an acetic acid group and a 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form the isoindole structure, followed by the introduction of the phenylacetic acid moiety through Friedel-Crafts acylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the isoindole ring, potentially converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: In medicine, Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- is investigated for its therapeutic properties. It may serve as a lead compound for the development of anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Industrially, the compound can be used in the production of polymers, resins, and other advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Phthalic Acid Derivatives: Compounds like phthalic acid and its derivatives share structural similarities with the isoindole moiety.
Phenylacetic Acid Derivatives: Compounds such as phenylacetic acid and its substituted forms are structurally related to the phenylacetic acid moiety.
Uniqueness: What sets Benzeneacetic acid, 3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)- apart is the combination of the isoindole and phenylacetic acid structures, which imparts unique chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not typically observed in simpler analogs.
Properties
CAS No. |
178933-91-0 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
2-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H11NO4/c18-14(19)9-10-4-3-5-11(8-10)17-15(20)12-6-1-2-7-13(12)16(17)21/h1-8H,9H2,(H,18,19) |
InChI Key |
KWTMJJGYSVVGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC(=C3)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
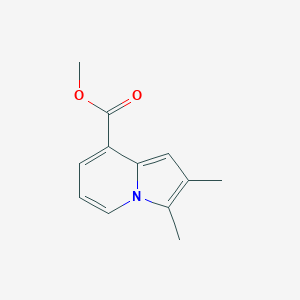
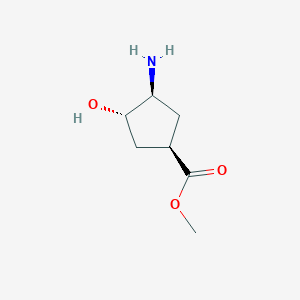
![1-[6-chloro-2-(morpholin-4-yl)pyrimidin-4-yl]-2-(difluoromethyl)-1H-benzimidazole](/img/structure/B8453430.png)
![1,4-Dihydroindeno[1,2-c]pyrazole-6-carbaldehyde](/img/structure/B8453447.png)
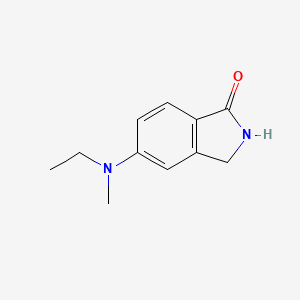
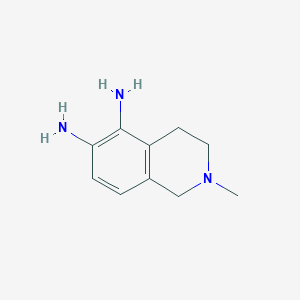
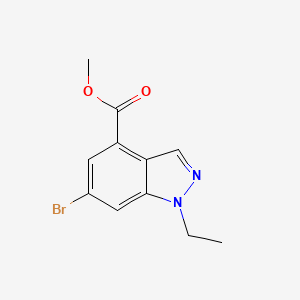
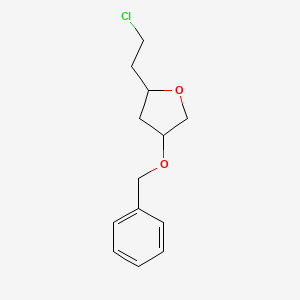
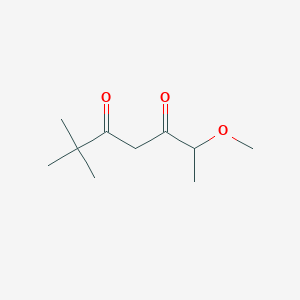
![4-[(3-Nitrophenyl)amino]-3-penten-2-one](/img/structure/B8453481.png)
